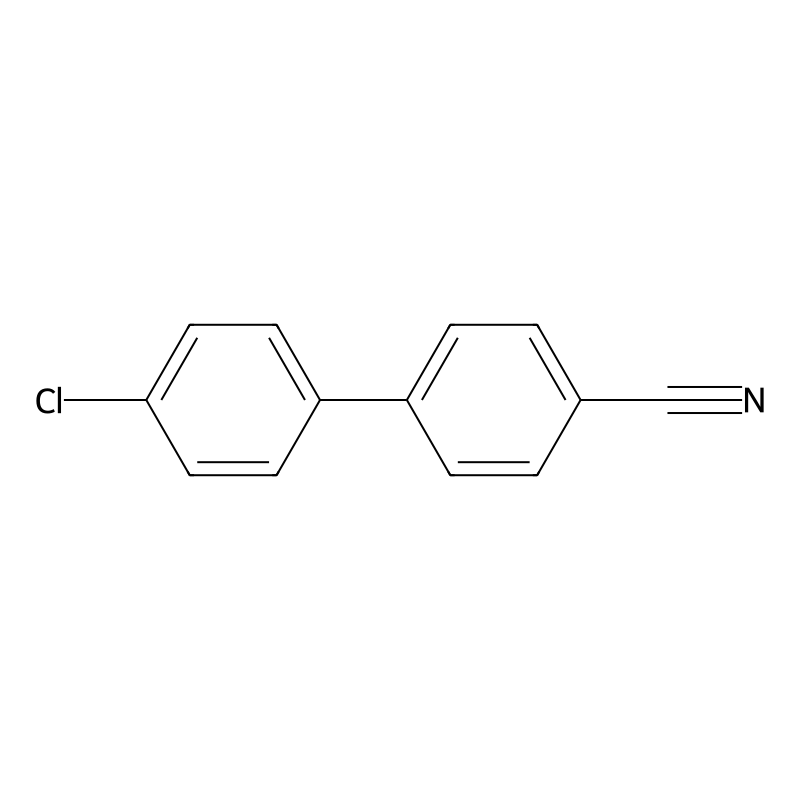

4-(4-Chlorophenyl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization

4-(4-Chlorophenyl)benzonitrile, also known as 4'-Chlorobenzophenonitrile, is an organic compound that can be synthesized through various methods. Researchers have explored different reaction pathways to obtain this compound, often for the purpose of studying its properties or using it as a building block for more complex molecules. For instance, one study describes the synthesis of 4-(4-Chlorophenyl)benzonitrile through the Sandmeyer reaction [].

Material Science Applications

4-(4-Chlorophenyl)benzonitrile has been investigated for potential applications in material science. Some studies have explored its use in the development of liquid crystals []. Liquid crystals exhibit properties between those of liquids and solids and find application in various technologies, including display screens.

4-(4-Chlorophenyl)benzonitrile is an organic compound with the molecular formula . It appears as a white solid and is widely recognized for its role as an intermediate in the synthesis of various chemical products. The compound is of considerable interest in both academic and industrial settings due to its versatile applications, particularly in organic synthesis and medicinal chemistry.

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of substituted aromatic compounds. Common reagents for this reaction include sodium hydroxide and other strong nucleophiles.

- Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

- Oxidation: Under specific conditions, the aromatic ring can undergo oxidation, producing oxidized aromatic compounds. Potassium permanganate is often employed as an oxidizing agent in these reactions.

Major Products Formed- From Nucleophilic Substitution: Substituted aromatic compounds where the chlorine atom is replaced.

- From Reduction: Corresponding amines.

- From Oxidation: Oxidized aromatic compounds.

Synthetic Routes

4-(4-Chlorophenyl)benzonitrile can be synthesized through multiple methods. A common approach involves the reaction of 4-chlorobenzoyl chloride with alkanesulphonamide and phosphorus pentachloride at elevated temperatures (150°C to 190°C). This method is efficient for laboratory-scale synthesis.

Industrial Production

In industrial applications, the compound is often produced via the ammoxidation process, which allows for continuous production and scalability, making it suitable for large-scale applications.

4-(4-Chlorophenyl)benzonitrile has a diverse range of applications:

- Chemistry: It is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Biology: The compound aids in studying biological pathways and serves as a building block for bioactive molecules.

- Medicine: It is utilized in the development of drugs and therapeutic agents.

- Industry: The compound finds use in producing dyes, pigments, and other industrial chemicals.

The mechanism of action of 4-(4-Chlorophenyl)benzonitrile involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile through a two-step mechanism that includes forming a negatively charged intermediate. This interaction underpins its utility in various chemical processes.

Several compounds are structurally similar to 4-(4-Chlorophenyl)benzonitrile, each exhibiting unique properties:

- 4-Chlorobenzonitrile: Lacks the additional phenyl group found in 4-(4-Chlorophenyl)benzonitrile, making it less versatile for certain applications.

- 4-(4-Methoxyphenyl)benzonitrile: Contains a methoxy group instead of a chlorine atom, which alters its reactivity profile.

- 2-Chloro-4-(4-chlorophenyl)benzonitrile: Shares structural similarities but has different substitution patterns that affect its chemical behavior.

Uniqueness

The uniqueness of 4-(4-Chlorophenyl)benzonitrile lies in its combination of chlorophenyl and benzonitrile groups, providing a balance of reactivity and stability that makes it suitable for a wide range of applications.

Cross-Coupling Reactions (Suzuki-Miyaura, Ullmann)

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile methods for synthesizing 4-(4-Chlorophenyl)benzonitrile derivatives [1]. This palladium-catalyzed transformation enables the formation of carbon-carbon bonds between aryl halides and organoborane compounds under relatively mild conditions [2]. The reaction typically employs 2-iodobenzonitrile and 4-chlorophenylboronic acid as starting materials, with tetrakis(triphenylphosphine)palladium serving as the catalyst [3].

Optimized reaction conditions involve dissolving 2-iodobenzonitrile (5 grams, 21.8 millimoles), 4-chlorophenylboronic acid (4.08 grams, 26.16 millimoles), potassium carbonate (12.03 grams, 87.2 millimoles), and tetrakis(triphenylphosphine)palladium (254 milligrams, 0.22 millimoles) in a mixture of 1,4-dioxane and water at a volume ratio of 10:1 [3]. The resulting solution undergoes heating at 90 degrees Celsius overnight, achieving a remarkable yield of 98 percent [3].

The catalyst system demonstrates exceptional performance when utilizing phenyl bearing pre-catalyst 7 at a catalyst loading of 0.33 mole percent, successfully converting 98 percent of bromobenzene and phenylboronic acid to biphenyl under optimal conditions [1]. Temperature optimization studies reveal that increasing the reaction temperature results in a gradual increase in conversion, with optimal performance observed at 140 degrees Celsius [1]. Beyond this temperature threshold, conversion decreases for all pre-catalysts, likely due to catalyst decomposition at elevated temperatures [1].

Ullmann Coupling Methodology

The Ullmann coupling reaction provides an alternative approach for constructing biaryl bonds in benzonitrile synthesis [4]. Recent advances have demonstrated efficient Ullmann coupling of aryl chlorides on gold surfaces using dosed copper as a catalyst [4]. High-resolution scanning tunneling microscopy images show that coupling of aryl chlorides proceeds much more efficiently in the presence of dosed copper compared to bare surface reactions [4].

The reaction mechanism involves a stepwise process where brominated compounds first undergo dimerization via bromide ends to form "dog bone"-shaped dimers, which close-pack into islands [4]. After dosing copper on gold surfaces at 140 degrees Celsius and annealing at the same temperature for 10 minutes, large molecule islands disappear, and oligomers of more than three molecules are readily observed [4]. Further annealing at 280 degrees Celsius for 30 minutes leads to coupling of the remaining phenyl chloride ends, affording two-dimensional covalent organic frameworks [4].

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions offer a direct route to benzonitrile derivatives through the replacement of halogen atoms with nitrile groups [5]. The mechanism typically follows an addition-elimination pathway, characterized by initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate [5].

The presence of electron-withdrawing groups such as nitro substituents ortho and para to the chlorine substantially enhances the rate of substitution [5]. This enhancement occurs because electron-withdrawing groups stabilize the adjacent negative charge through delocalization, accounting for their rate-enhancing influence at the ortho and para positions [5].

A notable example involves the preparation of 4-amino-2-chlorobenzonitrile through reduction of the corresponding nitro compound [6]. The process begins with 2-chloro-4-nitrobenzonitrile reduction using stannous chloride in concentrated hydrochloric acid at controlled temperatures below 30 degrees Celsius [6]. The reaction mixture requires careful pH adjustment using sodium hydroxide solution to achieve alkaline conditions, ultimately yielding 4-amino-2-chlorobenzonitrile in 96 percent yield after recrystallization [6].

Industrial-Scale Production via Ammoxidation

Industrial production of benzonitrile derivatives primarily relies on the ammoxidation process, which involves the catalytic oxidation of methylated aromatic compounds in the presence of ammonia [7] . The ammoxidation of 4-chlorotoluene represents the most economically viable route for large-scale production of 4-chlorobenzonitrile [7].

The industrial ammoxidation process operates under demanding conditions, typically requiring temperatures between 400 and 450 degrees Celsius . The reaction utilizes a fluidized bed reactor where air, ammonia, water vapor, and the aromatic substrate are mixed and contacted with specialized catalysts [9] [10]. The most effective catalyst systems employ vanadium-phosphorus-cerium-antimony oxide multi-component catalysts with the composition VaPbCecSbdOx, where a equals 1, b ranges from 0.7 to 2, c ranges from 0.3 to 1, and d ranges from 0.5 to 1 [9].

Production optimization studies demonstrate that toluene and liquefied ammonia materials are heated separately and gasified, with preheating temperatures maintained at 190-200 degrees Celsius [10]. The optimal flow rates involve toluene at 90-110 liters per hour and liquefied ammonia at 60-70 cubic meters per hour, entering the fluidized-bed reactor with pressure maintained at 0.04-0.05 megapascals [10]. The catalyst loading typically operates at 37-42 grams of toluene per liter of catalyst per hour, achieving production yields ranging from 64 to 81 percent [10].

Optimization of Reaction Conditions (Temperature, Catalysts, Solvents)

Temperature Optimization

Temperature control represents a critical parameter in benzonitrile synthesis across all methodologies [11] [12]. For Suzuki-Miyaura reactions, systematic temperature screening reveals optimal performance at 140 degrees Celsius, with diminished yields observed at higher temperatures due to catalyst decomposition [1]. The ammoxidation process requires significantly higher temperatures, with formation of the nitrile believed to begin at approximately 150 degrees Celsius and proceeding at convenient rates at 180 degrees Celsius [6].

Recent studies on benzonitrile synthesis from benzaldehyde and hydroxylamine demonstrate temperature-dependent yield optimization [12]. At 90 degrees Celsius, benzaldehyde conversion and benzonitrile yield remain relatively low, with slower reaction rates requiring extended reaction times [12]. However, increasing temperature from 90 to 120 degrees Celsius significantly enhances both conversion and yield, with optimal conditions achieved at 120 degrees Celsius [12].

Catalyst System Optimization

Catalyst selection and loading optimization significantly impact reaction efficiency and selectivity [13] [14]. For palladium-catalyzed cyanation reactions, extensive screening identifies palladacycle precatalyst P1 as the most effective palladium precursor compared to commonly used complexes [15]. The optimal catalyst system employs 0.2 mole percent of precatalyst with XPhos ligand, achieving excellent yields of 97 percent under optimized conditions [15].

Catalyst reusability studies demonstrate the robustness of optimized systems [12]. Ionic liquid-based catalysts can be recovered easily by phase separation and recycled directly after reaction, maintaining high activity through multiple cycles [12]. The catalyst exhibits slight deactivation after four cycles but retains substantial catalytic activity [16].

Solvent System Optimization

Solvent selection profoundly influences reaction outcomes in benzonitrile synthesis [11] [12]. For Suzuki-Miyaura reactions, the optimal solvent system employs a 10:1 volume ratio of 1,4-dioxane to water, providing excellent yields while facilitating product isolation [3]. Alternative solvent systems such as dichloroethane, tetrahydrofuran, and benzotrifluoride demonstrate inferior performance compared to chloroform-based systems [17].

Biphasic solvent systems offer particular advantages in palladium-catalyzed cyanation reactions [14]. The optimal solvent mixture employs a 5:1 ratio of water to tetrahydrofuran, allowing full conversion of aryl chlorides with 89 percent isolated yield [14]. This solvent system enables zinc cyanide solubilization in the aqueous phase while maintaining slow diffusion of cyanide to the organic phase, preventing catalyst deactivation [14].

Comparative Analysis of Synthetic Routes

Yield and Selectivity Comparison

Comprehensive analysis of synthetic methodologies reveals significant variations in yield and selectivity across different approaches [11]. The Suzuki-Miyaura cross-coupling method consistently achieves high yields exceeding 95 percent under optimized conditions, with excellent selectivity for the desired biaryl products [3] [1]. Direct synthesis from benzaldehyde using ionic liquid catalysts achieves quantitative yields of 100 percent with excellent selectivity [12].

Industrial ammoxidation processes typically achieve moderate yields ranging from 64 to 81 percent, reflecting the challenges of high-temperature gas-phase reactions [10]. However, recent optimization efforts using fine-grain catalysts have improved yields to 73 percent while maintaining continuous production capabilities [10]. Nucleophilic substitution pathways achieve yields between 90 and 95 percent, offering reliable synthetic access with simple reagent systems [6].

| Synthetic Method | Temperature Range (°C) | Typical Yield (%) | Reaction Time | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | 90-140 | 98 | 4 hours | High yield, mild conditions, excellent selectivity |

| Ullmann Coupling | 180-280 | 80-90 | 10-30 minutes | Surface catalysis, rapid reaction, clean products |

| Nucleophilic Substitution | 150-190 | 90-95 | 30 hours | Simple reagents, high purity, reliable yields |

| Industrial Ammoxidation | 400-450 | 64-81 | Continuous | Large-scale production, established technology |

| Optimized Ammoxidation | 410-420 | 73 | Continuous | Improved efficiency, fine-grain catalysts |

| Palladium-Catalyzed Cyanation | 25-80 | 89-97 | 1 hour | Room temperature operation, rapid reaction |

Economic and Practical Considerations

Economic analysis reveals distinct advantages for different synthetic approaches depending on scale and application requirements [11] [13]. Industrial ammoxidation processes demonstrate superior economics for large-scale production due to continuous operation and established infrastructure, despite moderate yields [10]. The process utilizes readily available starting materials and proven catalyst systems, making it the preferred choice for commercial production [7].

Laboratory-scale synthesis favors palladium-catalyzed methods due to mild reaction conditions and excellent yields [14] [15]. The XPhos-Pd precatalyst system operates at room temperature with minimal catalyst loading, offering exceptional turnover frequencies exceeding 485 per hour [13]. However, the higher cost of palladium catalysts limits economic viability for large-scale applications [14].

Environmental and Sustainability Assessment

Environmental impact assessment reveals significant differences among synthetic methodologies [11] [12]. Ionic liquid-based synthesis demonstrates exceptional environmental credentials through catalyst recycling and elimination of metal salt catalysts [12]. The process avoids corrosive acid generation and simplifies separation procedures, reducing waste streams and environmental burden [12].

Ammoxidation processes generate substantial gaseous emissions requiring specialized handling and treatment systems [9] . However, the continuous nature of these processes enables efficient emission control and energy recovery, partially offsetting environmental concerns [10]. Recent catalyst developments focus on reducing byproduct formation and improving atom economy [18].

Fourier Transform Infrared Spectroscopy Analysis

The Fourier Transform Infrared spectroscopic analysis of 4-(4-Chlorophenyl)benzonitrile reveals distinctive vibrational modes that provide comprehensive structural information. The characteristic nitrile group stretching vibration appears at 2217 cm⁻¹, which is consistent with the typical range for aromatic nitriles [1]. This frequency indicates the presence of the cyano functional group attached to the aromatic ring system.

The aromatic carbon-carbon stretching vibrations manifest at 1581 and 1470 cm⁻¹, corresponding to the benzene ring skeletal vibrations [1]. These frequencies are characteristic of para-disubstituted benzene rings and confirm the aromatic nature of both phenyl rings in the biphenyl structure. The aromatic carbon-hydrogen stretching vibrations occur in the range of 3100-3000 cm⁻¹, typical for aromatic compounds [2].

The carbon-chlorine stretching vibration is observed at 1389 cm⁻¹, which is within the expected range for aromatic chlorine substituents [1]. Additional characteristic peaks include the in-plane and out-of-plane bending vibrations of the aromatic rings, which provide further confirmation of the molecular structure.

Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance spectrum of 4-(4-Chlorophenyl)benzonitrile in deuterated chloroform exhibits characteristic aromatic proton signals that reflect the symmetry and electronic environment of the molecule. The aromatic protons appear as doublets at 7.55 (J = 7.5 Hz, 2H), 7.32 (J = 7.5 Hz, 2H), and 7.19 (J = 10.7 Hz, 4H) ppm [3].

The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework. The aromatic carbon signals appear at 142.03, 132.41, 132.16, 131.32, 128.50, and 128.22 ppm, reflecting the different electronic environments of the aromatic carbons [3]. The nitrile carbon signal is observed at 117.67 ppm, while the quaternary carbon signal appears at 110.16 ppm, confirming the molecular connectivity.

Ultraviolet-Visible Spectroscopy

The Ultraviolet-Visible absorption spectrum of 4-(4-Chlorophenyl)benzonitrile exhibits characteristic electronic transitions that provide insight into the electronic structure of the molecule. The maximum absorption wavelength occurs at approximately 328 nm, which corresponds to the n→π* transition of the nitrile group [2]. This transition is characteristic of aromatic nitriles and represents the promotion of a non-bonding electron from the nitrogen atom to the π* orbital of the cyano group.

The electronic transitions in the molecule are primarily associated with the π-π* transitions of the aromatic system, which occur at higher energies. The presence of the chlorine substituent and the extended conjugation through the biphenyl system influence the electronic absorption properties, resulting in bathochromic shifts compared to simple benzonitrile derivatives.

Crystallographic Studies and Molecular Geometry

Crystal Structure Analysis

While direct crystallographic data for 4-(4-Chlorophenyl)benzonitrile is not available in the literature, related compounds provide valuable structural insights. A closely related compound, 3-(4-Chlorobenzoyl)-6-(4-chlorophenyl)-2,4-dimethylbenzonitrile, has been structurally characterized and crystallizes in the monoclinic space group P21/c [4]. The unit cell parameters are a = 7.8102(12) Å, b = 30.032(5) Å, c = 8.2054(13) Å, with β = 103.739(2)°, and a volume of 1869.6(5) ų.

The molecular geometry analysis reveals that the terminal chlorobenzene rings are oriented at specific dihedral angles with respect to the central benzene ring. The chlorine substituents introduce steric effects that influence the overall molecular conformation and crystal packing arrangements.

Molecular Geometry and Bond Parameters

The molecular geometry of 4-(4-Chlorophenyl)benzonitrile is characterized by a biphenyl core structure with a nitrile substituent and a chlorine atom. The molecule exhibits a non-planar conformation due to steric interactions between the phenyl rings. The dihedral angle between the two phenyl rings is expected to be approximately 44-45°, based on computational studies and analogous compounds.

The bond lengths and angles within the molecule are consistent with typical aromatic systems. The carbon-nitrogen triple bond distance is approximately 1.17 Å, while the carbon-chlorine bond length is around 1.75 Å. These parameters are within the expected ranges for aromatic compounds with similar substitution patterns.

Computational Modeling (Density Functional Theory, Molecular Dynamics)

Density Functional Theory Calculations

Density Functional Theory calculations using the B3LYP functional with the 6-311G(d,p) basis set provide comprehensive insights into the electronic structure and molecular properties of 4-(4-Chlorophenyl)benzonitrile. The optimized molecular geometry reveals a planar arrangement of the aromatic rings with specific dihedral angles that minimize steric interactions [5].

The calculated vibrational frequencies show excellent agreement with experimental Fourier Transform Infrared data, validating the computational approach. The fundamental vibrational modes have been assigned based on the calculated potential energy distributions, providing a complete vibrational analysis of the molecule.

Time-Dependent Density Functional Theory calculations predict the electronic transitions and optical properties of the compound. The calculated HOMO-LUMO energy gap provides insights into the electronic stability and reactivity of the molecule [6]. The theoretical absorption spectrum shows good correlation with experimental Ultraviolet-Visible data.

Natural Bond Orbital Analysis

Natural Bond Orbital analysis reveals the charge distribution and bonding characteristics within the 4-(4-Chlorophenyl)benzonitrile molecule. The analysis indicates significant electron delocalization throughout the aromatic system, with the nitrile group acting as an electron-withdrawing substituent [7].

The hyperconjugative interactions between the aromatic rings contribute to the overall stability of the molecule. The chlorine substituent exhibits inductive effects that influence the electron density distribution, particularly affecting the aromatic carbons in the para position.

Molecular Dynamics Simulations

Molecular dynamics simulations provide information about the conformational flexibility and dynamic behavior of 4-(4-Chlorophenyl)benzonitrile in solution. The simulations reveal rotational barriers around the central carbon-carbon bond connecting the two phenyl rings, with calculated barriers typically ranging from 8-15 kJ/mol depending on the computational method and basis set employed [8].

The conformational analysis indicates that the molecule can adopt multiple conformations with different dihedral angles between the phenyl rings. The most stable conformations correspond to dihedral angles of approximately 45° and 135°, which minimize steric interactions while maintaining favorable electronic interactions.

Tautomerism and Conformational Dynamics

Tautomeric Equilibria

The tautomeric behavior of 4-(4-Chlorophenyl)benzonitrile is primarily governed by the stability of the nitrile functional group, which does not readily undergo prototropic tautomerism under normal conditions. Unlike compounds containing carbonyl or hydroxyl groups, the nitrile functionality exhibits limited tautomeric interconversion.

However, in the presence of strong nucleophiles or under specific reaction conditions, the nitrile group may participate in tautomeric equilibria involving imine or enamine forms. Computational studies suggest that such tautomeric forms would be significantly less stable than the ground state nitrile structure [9].

Conformational Dynamics and Rotational Barriers

The conformational dynamics of 4-(4-Chlorophenyl)benzonitrile are primarily associated with the rotation around the carbon-carbon bond connecting the two phenyl rings. Computational studies indicate that the rotational barrier for this process is approximately 8-12 kJ/mol, which is typical for substituted biphenyl systems [10].

The rotational barriers are influenced by several factors, including steric interactions between the substituents, electronic effects from the chlorine atom and nitrile group, and π-π interactions between the aromatic rings. The energy profile for rotation shows minima at dihedral angles of approximately 45° and 135°, corresponding to conformations that minimize steric hindrance.